

Application Notes and Protocols: Dimethyl Vinylphosphonate in Copolymerization with Acrylic Monomers

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Compound of Interest

Compound Name: *Dimethyl vinylphosphonate*

CAS No.: 4645-32-3

Cat. No.: B1359777

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the copolymerization of **dimethyl vinylphosphonate** (DMVP) with various acrylic monomers. The information compiled is intended to guide researchers in the synthesis and characterization of novel copolymers with potential applications in flame retardancy and biomedical fields. Detailed experimental protocols for key polymerization techniques are provided, along with tabulated quantitative data for easy comparison of copolymer properties.

Applications of Poly(dimethyl vinylphosphonate-co-acrylic) Copolymers

Copolymers of **dimethyl vinylphosphonate** (DMVP) and acrylic monomers are a versatile class of materials with significant potential in various scientific and industrial sectors. Their unique properties, derived from the combination of the phosphorus-containing phosphonate

group and the tunable acrylic backbone, make them suitable for a range of specialized applications.

Flame Retardant Materials

The incorporation of phosphorus-containing monomers like DMVP into polymer chains is a well-established strategy for imparting flame retardancy. During combustion, the phosphonate groups can promote the formation of a protective char layer, which insulates the underlying material from heat and oxygen, thereby slowing down the degradation process and reducing the release of flammable volatiles. Copolymers of diethyl vinylphosphonate (a close analog of DMVP) with monomers such as methyl methacrylate and acrylamide have demonstrated significantly improved flame retardant properties compared to their non-phosphorus-containing counterparts. This makes DMVP-acrylic copolymers promising candidates for applications where fire safety is critical, including in construction materials, textiles, and electronic components.

Biomedical Applications

The biocompatibility and functionality of phosphonate-containing polymers have led to their exploration in the biomedical field. Copolymers of vinylphosphonic acid (the hydrolyzed form of DMVP) and acrylic acid have been investigated for bone tissue engineering applications. It is hypothesized that the phosphonic acid groups can chelate with calcium ions in bone, potentially influencing osteoclast activity.[1][2] Furthermore, the tunable hydrophilicity and potential for drug conjugation offered by the acrylic comonomer make these copolymers attractive for drug delivery systems and as components of hydrogels.[3] The ability to control properties such as water uptake and ionic conductivity by varying the DMVP content is also beneficial for designing materials for specific biological environments.[4]

Experimental Protocols

Protocol 1: Free Radical Solution Copolymerization of Dimethyl Vinylphosphonate (DMVP) and Methyl Methacrylate (MMA)

This protocol describes a general procedure for the synthesis of poly(DMVP-co-MMA) via free radical solution polymerization.

Materials:

- **Dimethyl vinylphosphonate (DMVP)**, purified
- Methyl methacrylate (MMA), inhibitor removed
- Azobisisobutyronitrile (AIBN), recrystallized
- Anhydrous solvent (e.g., toluene, N,N-dimethylformamide)
- Methanol (for precipitation)
- Schlenk flask or reaction vessel with a condenser and magnetic stirrer
- Nitrogen or Argon source
- Oil bath or heating mantle with temperature control

Procedure:

- **Monomer and Initiator Preparation:** In a Schlenk flask, dissolve the desired molar ratio of DMVP and MMA in the chosen anhydrous solvent. A typical total monomer concentration is in the range of 1-2 M.
- **Initiator Addition:** Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration), to the monomer solution.
- **Degassing:** Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
- **Polymerization:** Place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN). Stir the reaction mixture for the specified time (e.g., 6-24 hours).
- **Precipitation and Purification:** After the reaction is complete, cool the flask to room temperature. Precipitate the copolymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

- Isolation and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization:

- Copolymer Composition: Determined by ^1H NMR or ^{31}P NMR spectroscopy.
- Molecular Weight and Polydispersity: Analyzed by Gel Permeation Chromatography (GPC).
- Thermal Properties: Investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 2: Photoinitiated Bulk Copolymerization of Dimethyl Vinylphosphonate (DMVP) and Bisphenol A Ethoxylate Dimethacrylate (BEMA)

This protocol is based on the UV light-initiated copolymerization of DMVP with an acrylic crosslinker.^[4]

Materials:

- **Dimethyl vinylphosphonate (DMVP)**
- Bisphenol A ethoxylate dimethacrylate (BEMA)
- Photoinitiator (e.g., Darocur 4265)
- UV curing system
- Molds for sample preparation

Procedure:

- Monomer Mixture Preparation: In a suitable container, mix the desired molar ratio of DMVP and BEMA (e.g., from 1:1 to 5:1).

- **Photoinitiator Addition:** Add the photoinitiator (e.g., 3 wt% Darocur 4265) to the monomer mixture and stir until a homogeneous solution is obtained.
- **Curing:** Pour the mixture into a mold of the desired shape and dimensions. Expose the sample to UV radiation for a sufficient time to ensure complete curing. The irradiation time and intensity will depend on the specific UV source and the sample thickness.
- **Post-Curing (Optional):** A post-curing step at an elevated temperature may be performed to ensure complete conversion of the monomers.

Characterization:

- **Copolymer Structure:** Confirmed by FTIR spectroscopy.[4]
- **Thermal Stability:** Assessed by TGA.[4]
- **Water Uptake and Ionic Conductivity:** Measured by standard methods.[4]

Quantitative Data

Copolymerization of Vinylphosphonic Acid (VPA) and Acrylic Acid (AA)

The following data is for the copolymerization of vinylphosphonic acid (VPA), the hydrolyzed analogue of DMVP, with acrylic acid (AA). This provides valuable insight into the expected behavior of the DMVP-AA system.

Table 1: Monomer Feed vs. Copolymer Composition and Molecular Weight Data for Poly(VPA-co-AA)[5]

Monomer Feed Ratio (VPA:AA)	VPA in Copolymer (mol%)	Monomer Conversion (%)	Yield (%)	M _w (g/mol)	M _n (g/mol)	PDI (M _w /M _n)
20:80	22	89	74	267100	29900	8.93
30:70	24	86	73	284600	34800	8.18
40:60	22	92	84	195400	26500	7.37
60:40	26	93	78	145000	18600	7.78

Reaction Conditions: Initiator AAPH (0.1 mol%), Temperature 90 °C.

Copolymerization of Dimethyl Vinylphosphonate (DMVP) and Bisphenol A Ethoxylate Dimethacrylate (BEMA)

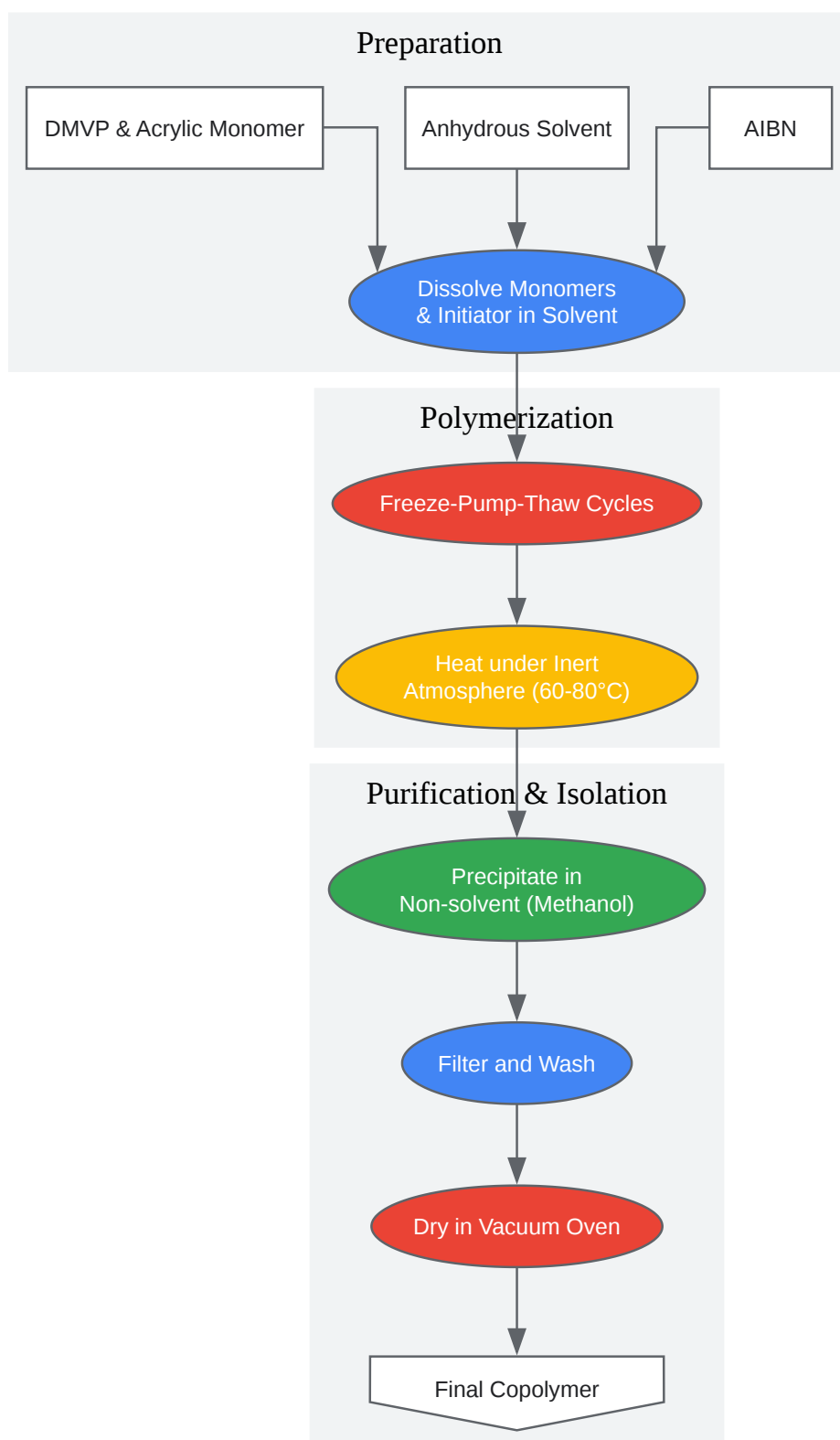
Table 2: Properties of Poly(DMVP-co-BEMA) Copolymers^[4]

DMVP:BEMA Molar Ratio	Thermal Decomposition Onset (°C)	Ionic Conductivity (S/cm)
1:1	>390	6.15×10^{-8}
2:1	-	3.69×10^{-8}
3:1	~335-390	-
5:1	~335-390	-

Note: A decrease in water uptake was observed with increasing DMVP content.

Visualizations

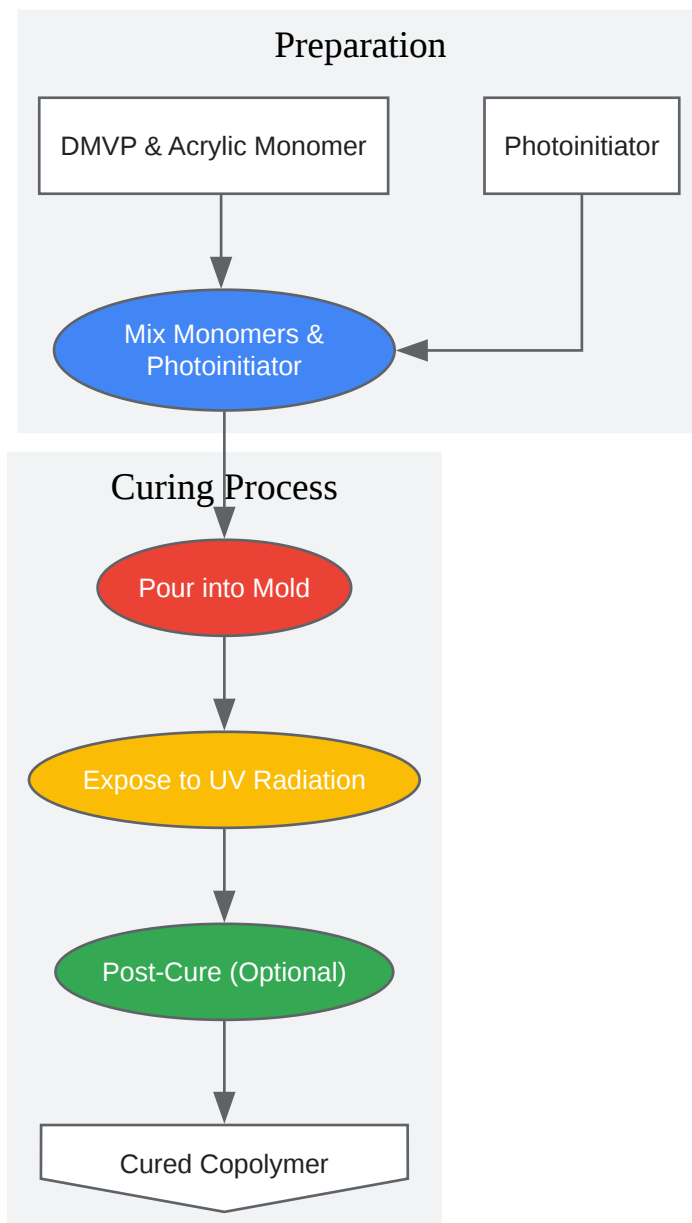
Experimental Workflow for Free Radical Solution Polymerization



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Caption: Workflow for free radical solution copolymerization.

Experimental Workflow for Photoinitiated Bulk Polymerization



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Caption: Workflow for photoinitiated bulk copolymerization.

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